1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine
Overview
Description
Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have a diverse therapeutic area . They have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves various methods . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving benzoxazole derivatives are diverse and depend on the specific derivative and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific derivative. These properties can be determined using various analytical techniques .Scientific Research Applications
Synthesis and Antidepressant Effects
The synthesis of novel chlorinated tetracyclic compounds, including derivatives of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine, and their potential antidepressant effects in mice were explored. Significant antidepressant effects were observed in compounds synthesized, indicating potential therapeutic applications in mental health disorders (Karama et al., 2016).
Antimicrobial and Antifungal Activities
A study on the in silico drug-likeness properties and in vitro antibacterial and antifungal activities of synthesized compounds, including this compound derivatives, revealed significant activity against bacterial and fungal strains. These findings suggest potential applications in treating microbial infections (Pandya et al., 2019).
Corrosion Inhibition
Amino acid compounds related to this compound were synthesized and evaluated as corrosion inhibitors for steel in acidic solutions. The study indicates potential industrial applications in protecting metals from corrosion (Yadav et al., 2015).
Biological Activity Studies
New benzoxazine derivatives synthesized from this compound were studied for their antibacterial and antifungal activities. This suggests potential pharmaceutical applications, particularly in the development of new antimicrobial agents (Muftah, 2020).
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine are bacterial and fungal strains . The compound has been synthesized and evaluated for its in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria .
Mode of Action
The compound interacts with its targets by inhibiting their growth . The presence of the methyl group at the para position makes the molecule moderately active towards certain strains of bacteria .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Pharmacokinetics
Benzoxazole derivatives have been used in the synthesis of new chemical entities in medicinal chemistry, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the growth of certain bacterial and fungal strains . For instance, one derivative of benzoxazole was found to be most potent against A. niger and another was most effective against C. albicans .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYJXAQDDQWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576707 | |
Record name | 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136727-12-3 | |
Record name | N-Methyl-2-benzoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136727-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzoxazol-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-benzoxazol-2-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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